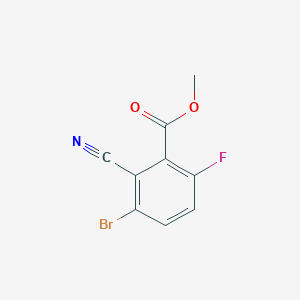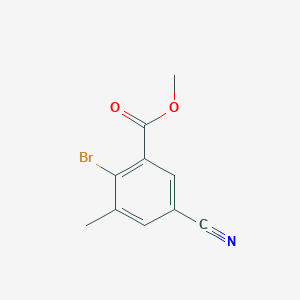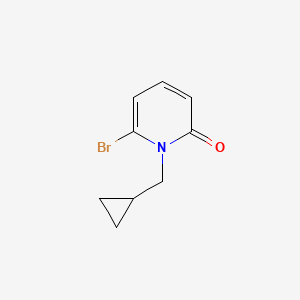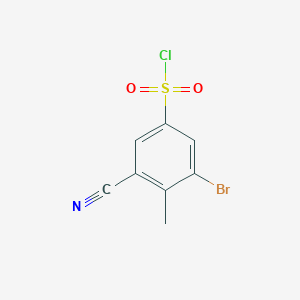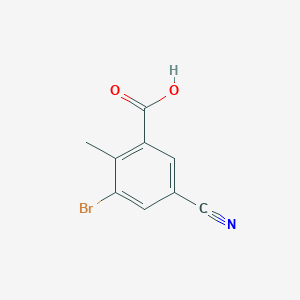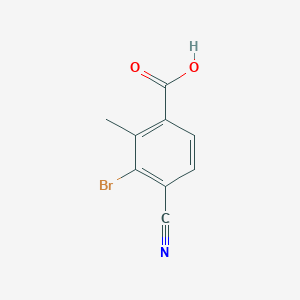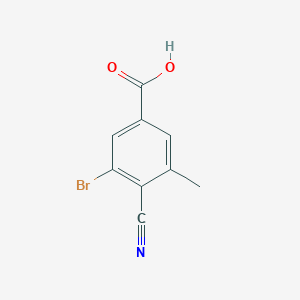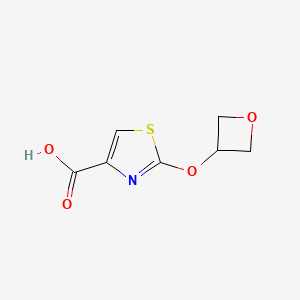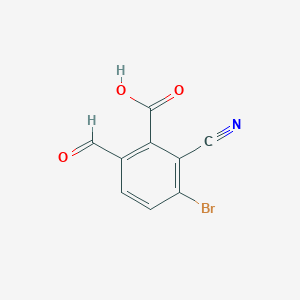
3-Chloro-6-(5-methyl-2-thienyl)pyridazine
Übersicht
Beschreibung
“3-Chloro-6-(5-methyl-2-thienyl)pyridazine” is a chemical compound with the molecular formula C9H7ClN2S . It can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as “3-Chloro-6-(5-methyl-2-thienyl)pyridazine”, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(5-methyl-2-thienyl)pyridazine” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a thienyl group .Chemical Reactions Analysis
“3-Chloro-6-(5-methyl-2-thienyl)pyridazine” can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-6-(5-methyl-2-thienyl)pyridazine” include a molecular weight of 210.68 g/mol. More specific properties such as melting point, boiling point, and solubility would require further experimental data .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Characterization : Pyridazine derivatives, including those similar to 3-Chloro-6-(5-methyl-2-thienyl)pyridazine, have been synthesized and characterized using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These compounds have shown potential biological properties, such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021).
Biological and Pharmacological Properties
Antibacterial Activity : Studies have shown that certain pyridazine derivatives exhibit significant antibacterial activities. For instance, the synthesis and antibacterial evaluation of various thieno[2,3-c]pyridazines have been conducted, highlighting their potential as antimicrobial agents (Al-Kamali et al., 2014).
Antiviral Activities : Some pyridazine derivatives have been found to possess antiviral activities. For example, certain compounds have shown inhibition of human cytomegalovirus and varicella-zoster virus replication in vitro (Galtier et al., 2003).
Chemical Properties and Reactions
Density Functional Theory (DFT) Calculations : DFT calculations are often performed to understand the properties and reactions of pyridazine derivatives. These studies help in determining parameters like HOMO-LUMO energy levels, energy gap, softness, hardness, and other quantum chemical parameters of these compounds (Sallam et al., 2021).
Isomerization Reactions : Pyridazine derivatives undergo various isomerization reactions. Studies using density functional theory have elucidated the geometric structures, transition states, and products of these reactions, along with the calculation of activation energies (Zhou et al., 2004).
Agricultural Applications
- Agricultural Uses : Pyridazine and its derivatives, like 3-Chloro-6-(5-methyl-2-thienyl)pyridazine, have applications in agriculture. They are used as molluscicidal, anti-feedant, insecticidal, herbicidal agents, and plant growth regulators (Sallam et al., 2022).
Zukünftige Richtungen
The future directions for “3-Chloro-6-(5-methyl-2-thienyl)pyridazine” could involve further exploration of its potential pharmacological activities, given the broad spectrum of activities exhibited by pyridazinone derivatives . Additionally, the development of more efficient synthesis methods and the investigation of its mechanism of action could be areas of future research.
Eigenschaften
IUPAC Name |
3-chloro-6-(5-methylthiophen-2-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRIRVPPUDPRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270891 | |
| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
CAS RN |
1105194-98-6 | |
| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







